2-[Chloro(difluoro)methoxy]-1,3-difluoro-4-methyl-benzene
Overview
Description
2-[Chloro(difluoro)methoxy]-1,3-difluoro-4-methyl-benzene is a fluorinated aromatic compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and biological activity. These properties make them valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Chloro(difluoro)methoxy]-1,3-difluoro-4-methyl-benzene typically involves the introduction of fluorine atoms into the aromatic ring. One common method is the Suzuki–Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst. This method is known for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of fluorinated aromatic compounds often involves the use of specialized fluorinating agents and catalysts. For example, the use of difluorocarbene reagents has been reported for the efficient introduction of difluoromethyl groups into aromatic compounds . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[Chloro(difluoro)methoxy]-1,3-difluoro-4-methyl-benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions or amines.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Products include hydroxylated or aminated derivatives of the original compound.
Oxidation and Reduction Reactions: Products vary depending on the specific conditions and reagents used.
Scientific Research Applications
2-[Chloro(difluoro)methoxy]-1,3-difluoro-4-methyl-benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[Chloro(difluoro)methoxy]-1,3-difluoro-4-methyl-benzene involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to interact with biological molecules, such as enzymes and receptors . This interaction can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[Chloro(difluoro)methoxy]-1,3-difluorobenzene
- 2-[Chloro(difluoro)methoxy]-1,3-difluoro-4-ethylbenzene
- 2-[Chloro(difluoro)methoxy]-1,3-difluoro-4-propylbenzene
Uniqueness
2-[Chloro(difluoro)methoxy]-1,3-difluoro-4-methyl-benzene is unique due to the presence of both chloro and difluoromethoxy groups on the aromatic ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-[chloro(difluoro)methoxy]-1,3-difluoro-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4O/c1-4-2-3-5(10)7(6(4)11)14-8(9,12)13/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWNPTHBIXLFKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)OC(F)(F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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